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Compound of Interest

Compound Name: Cyclobutanecarboxaldehyde

Cat. No.: B128957

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxaldehyde, a strained cyclic aldehyde, is a versatile building block in
organic synthesis with growing importance in medicinal chemistry and materials science. Its
unique four-membered ring imparts distinct conformational properties and reactivity, making it a
valuable synthon for accessing complex molecular architectures. This technical guide provides
an in-depth review of the chemistry of cyclobutanecarboxaldehyde, including its synthesis
and key reactions, with a focus on detailed experimental protocols and its application in drug
discovery.

Physicochemical Properties and Spectroscopic
Data

Cyclobutanecarboxaldehyde is a colorless liquid with a pungent odor.[1] Its fundamental
properties are summarized in the table below.
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Property Value Reference(s)
CAS Number 2987-17-9 [1]
Molecular Formula CsHsO [1]
Molecular Weight 84.12 g/mol [1]
Boiling Point 116-118 °C [2]
Melting Point -95 °C [3]
Density 0.925 g/cm?3 [3]
Flash Point 23°C [2]
Solubility Soluble in most organic 3]

solvents.

Synthesis of Cyclobutanecarboxaldehyde

The most common and efficient method for the synthesis of cyclobutanecarboxaldehyde is

the oxidation of cyclobutane methanol. Several modern oxidation protocols can be employed,

offering mild reaction conditions and high yields. Below are detailed experimental procedures

for two widely used methods: the Swern oxidation and the Dess-Martin periodinane (DMP)

oxidation.

Table 1: Synthesis of Cyclobutanecarboxaldehyde via

Oxidation of Cyclobutane Methanol

Oxidation
Method

Reagents Solvent Typical Yield Reference(s)

Oxalyl chloride,

Swern Oxidation DMSO, Dichloromethane  >90% [4115]
Triethylamine
Dess-Martin
Dess-Martin o )
o Periodinane Dichloromethane  ~95% [6][7]
Oxidation
(DMP)
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Experimental Protocols: Synthesis

1. Swern Oxidation of Cyclobutane Methanol
This procedure is adapted from the general protocol for Swern oxidations.[4][5]
e Materials:

o Cyclobutane methanol

o Oxalyl chloride

o Dimethyl sulfoxide (DMSOQO)

o Triethylamine (EtsN)

o Anhydrous dichloromethane (DCM)

o Argon or Nitrogen gas

o Standard glassware for anhydrous reactions

e Procedure:

[¢]

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M relative to the alcohol).

o Cool the flask to -78 °C in a dry ice/acetone bath.

o Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

o To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise,
maintaining the temperature below -60 °C.

o Stir the mixture for 15 minutes at -78 °C.

o Add a solution of cyclobutane methanol (1.0 equivalent) in anhydrous DCM dropwise,
ensuring the internal temperature does not exceed -60 °C.
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Stir the reaction mixture for 45 minutes at -78 °C.

Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C.
Remove the cooling bath and allow the reaction to warm to room temperature.

Quench the reaction by the slow addition of water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x
volume).

Combine the organic layers and wash sequentially with 1 M HCI, saturated aqueous
NaHCOs, and brine.

Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure to afford crude cyclobutanecarboxaldehyde.

Purify the crude product by distillation.

2. Dess-Martin Oxidation of Cyclobutane Methanol

This procedure is based on the general methodology for Dess-Martin oxidations.[6][7]

o Materials:

o

o

[¢]

[¢]

[e]

o

Cyclobutane methanol

Dess-Martin Periodinane (DMP)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3)

Sodium thiosulfate (Na2S203)

Standard glassware

e Procedure:
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o To a round-bottom flask containing a solution of cyclobutane methanol (1.0 equivalent) in
anhydrous DCM (0.1 M), add Dess-Martin Periodinane (1.1 equivalents) in one portion at
room temperature.

o Stir the reaction mixture at room temperature and monitor by TLC until the starting
material is consumed (typically 1-2 hours).

o Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1
mixture of saturated aqueous NaHCOs and 10% aqueous Naz2S20s.

o Stir vigorously until the solid byproducts dissolve.

o Transfer the mixture to a separatory funnel and separate the layers.

o Extract the aqueous layer with DCM (2 x volume).

o Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.

o Filter and concentrate under reduced pressure to yield crude
cyclobutanecarboxaldehyde.

o Purify by distillation.
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Caption: Experimental workflow for the Swern oxidation of cyclobutane methanol.

Key Reactions of Cyclobutanecarboxaldehyde

The aldehyde functionality of cyclobutanecarboxaldehyde allows for a wide range of
chemical transformations, making it a valuable intermediate in multistep syntheses. Key
reactions include carbon-carbon bond-forming reactions like the Wittig, Grignard, and
Reformatsky reactions, as well as reductive amination.

Table 2: Key Carbon-Carbon Bond Forming Reactions of
Cyclobutanecarboxaldehyde
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Reaction Reagent Product Type Typical Yield Reference(s)
(Carbethoxymeth
o ] ] a,B-Unsaturated
Wittig Reaction ylene)triphenylph Est 70-90% [819]
ster
osphorane
Grignard Methylmagnesiu Secondary
_ _ 60-80% [10]
Reaction m bromide Alcohol
Ethyl
Reformatsky
] bromoacetate, B-Hydroxy Ester 70-85% [6][11]
Reaction ]
Zinc
Reductive Benzylamine, Secondary
o _ 75-95% [12][13]
Amination NaBH(OAC)s Amine

Experimental Protocols: Reactions

1. Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol is adapted from a general procedure for the Wittig reaction with stabilized ylides.

[8][°]

o Materials:

o Cyclobutanecarboxaldehyde

o (Carbethoxymethylene)triphenylphosphorane

o Anhydrous dichloromethane (DCM)

o Standard glassware

e Procedure:

o In a round-bottom flask, dissolve cyclobutanecarboxaldehyde (1.0 equivalent) in
anhydrous DCM (0.2 M).
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o Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution at room
temperature.

o Stir the reaction mixture at room temperature and monitor its progress by TLC. The
reaction is typically complete within 2-4 hours.

o Upon completion, concentrate the reaction mixture under reduced pressure.
o Add hexanes to the residue to precipitate triphenylphosphine oxide.

o Filter the mixture through a pad of silica gel, washing with hexanes.

o Concentrate the filtrate to obtain the crude product.

o Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate
gradient) to yield the a,3-unsaturated ester.

2. Grignard Reaction with Methylmagnesium Bromide
The following is a general procedure for the Grignard reaction with aldehydes.[10]
o Materials:
o Cyclobutanecarboxaldehyde
o Methylmagnesium bromide (in a suitable ether solvent, e.g., THF or Et20)
o Anhydrous diethyl ether (Et20) or tetrahydrofuran (THF)
o Saturated agueous ammonium chloride (NH4Cl)
o Argon or Nitrogen gas
o Standard glassware for anhydrous reactions
e Procedure:

o To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a
solution of cyclobutanecarboxaldehyde (1.0 equivalent) in anhydrous Et2O or THF (0.2
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M).
Cool the flask to 0 °C in an ice bath.

Add the solution of methylmagnesium bromide (1.2 equivalents) dropwise via a syringe,
maintaining the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated
agueous NHaCI.

Transfer the mixture to a separatory funnel and extract the aqueous layer with Et20 (3 x
volume).

Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.
Filter and concentrate under reduced pressure to give the crude secondary alcohol.

Purify by column chromatography on silica gel.

3. Reductive Amination with Benzylamine

This protocol is based on general reductive amination procedures.[12][13]

o Materials:

o

[¢]

[e]

o

[¢]

Cyclobutanecarboxaldehyde

Benzylamine

Sodium triacetoxyborohydride (NaBH(OAC)3)

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Acetic acid (optional, as a catalyst)

e Procedure:
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o To around-bottom flask, add cyclobutanecarboxaldehyde (1.0 equivalent), benzylamine
(1.1 equivalents), and DCM or DCE (0.2 M).

o If the reaction is slow, a catalytic amount of acetic acid can be added.
o Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
o Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

o Stir at room temperature until the reaction is complete as monitored by TLC (typically 2-12
hours).

o Quench the reaction with saturated agueous NaHCOs.

o Extract the mixture with DCM (3 x volume).

o Combine the organic layers, wash with brine, and dry over anhydrous Na=SOa.
o Filter and concentrate under reduced pressure.

o Purify the crude secondary amine by column chromatography.

Caption: Key carbon-carbon bond-forming reactions of cyclobutanecarboxaldehyde.

Application in Drug Discovery: Janus Kinase (JAK)
Inhibitors

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry
due to its ability to impart conformational rigidity and favorable metabolic stability.[14]
Derivatives of cyclobutane have been successfully incorporated into inhibitors of the Janus
kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling
pathway.[15][16] Dysregulation of this pathway is implicated in various inflammatory and
autoimmune diseases, as well as certain cancers.

Cyclobutanecarboxaldehyde can serve as a key starting material for the synthesis of
intermediates used in the development of JAK inhibitors. For instance, reductive amination of
cyclobutanecarboxaldehyde can yield cyclobutylmethylamine, a common building block in
the synthesis of more complex molecules targeting the ATP-binding site of JAKs.
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Logical Signhaling Pathway: Inhibition of the JAK-STAT
Pathway

The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway
and the logical point of intervention for a cyclobutane-containing inhibitor derived from

cyclobutanecarboxaldehyde.
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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a cyclobutane
derivative.

Conclusion

Cyclobutanecarboxaldehyde is a fundamentally important and highly versatile chemical
intermediate. Its strained four-membered ring provides a unique conformational and reactive
profile that is increasingly being exploited in the synthesis of complex organic molecules. The
synthetic routes to this aldehyde are well-established, with modern oxidation methods providing
high yields. Furthermore, the aldehyde functionality serves as a handle for a multitude of
subsequent transformations, including key carbon-carbon bond-forming reactions. The
incorporation of the cyclobutane moiety into drug candidates, particularly as demonstrated in
the context of JAK inhibitors, highlights the growing significance of
cyclobutanecarboxaldehyde and its derivatives in medicinal chemistry and drug
development. This guide provides a foundational understanding and practical protocols for
researchers and scientists working with this valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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